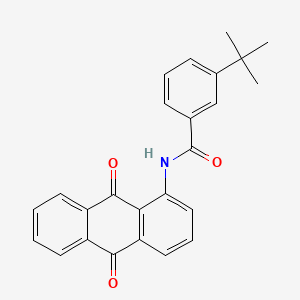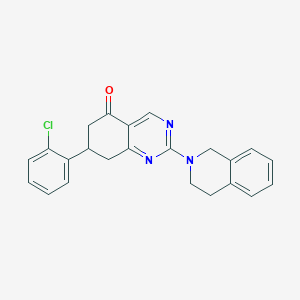![molecular formula C11H12ClN3OS B15000276 2-{5-[(3-Chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}ethanamine](/img/structure/B15000276.png)
2-{5-[(3-Chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHAN-1-AMINE is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-(5-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHAN-1-AMINE typically involves the reaction of 3-chlorobenzyl chloride with thiosemicarbazide to form the intermediate 3-chlorobenzylthiosemicarbazide. This intermediate is then cyclized using phosphorus oxychloride (POCl3) to yield the oxadiazole ring. The final step involves the reaction of the oxadiazole derivative with ethylenediamine to produce the target compound .
Chemical Reactions Analysis
2-(5-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHAN-1-AMINE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Cyclization: The compound can undergo cyclization reactions to form different heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(5-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHAN-1-AMINE involves its interaction with various molecular targets. The compound can bind to enzymes and inhibit their activity, leading to the disruption of metabolic pathways. For example, it can inhibit bacterial enzymes, leading to the death of bacterial cells. The compound can also interact with DNA, leading to the inhibition of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar compounds to 2-(5-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHAN-1-AMINE include other oxadiazole derivatives such as:
- 5-(4-Bromobenzyl)-1,3,4-oxadiazole-2-amine
- 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-amine
- 5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-amine
These compounds share the oxadiazole ring structure but differ in the substituents attached to the ring. The unique combination of the 3-chlorophenylmethylsulfanyl group and the ethan-1-amine moiety in 2-(5-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHAN-1-AMINE gives it distinct chemical and biological properties .
Properties
Molecular Formula |
C11H12ClN3OS |
|---|---|
Molecular Weight |
269.75 g/mol |
IUPAC Name |
2-[5-[(3-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]ethanamine |
InChI |
InChI=1S/C11H12ClN3OS/c12-9-3-1-2-8(6-9)7-17-11-15-14-10(16-11)4-5-13/h1-3,6H,4-5,7,13H2 |
InChI Key |
BJZXHLRMMWDKNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSC2=NN=C(O2)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(5-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B15000208.png)
![1-(2-ethylphenyl)-3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione](/img/structure/B15000214.png)
![2-amino-4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]phenol](/img/structure/B15000216.png)
![3,5-Bis(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15000222.png)
![3-Iodo-1,8,8-trimethyl-6-oxo-2,7-diazabicyclo[3.2.1]oct-3-ene-4,5-dicarbonitrile](/img/structure/B15000227.png)
![methyl 2-{[7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}butanoate](/img/structure/B15000230.png)
![Methyl 2-methyl-4-pyridin-3-yl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B15000236.png)
![1-(4-fluorobenzyl)-5-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B15000242.png)


![2-(2,3-dimethylphenyl)-4,4,6,8-tetramethyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B15000258.png)
![Methyl 4-(3-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B15000263.png)
![ethyl 5-({6-[(Z)-(2-carbamothioylhydrazinylidene)methyl]-4,7-dimethoxy-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B15000267.png)
